molecular formula C12H22N2O3 B6245340 tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2169126-19-4

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6245340
CAS No.: 2169126-19-4
M. Wt: 242.31 g/mol
InChI Key: GDHRJRMEISYLRD-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate (TBAMOC) is an organic compound primarily used in the synthesis of pharmaceuticals and other chemicals. It is a chiral molecule and has a variety of uses in the laboratory setting, including the synthesis of amino acids, peptides, and other small molecules. In addition, TBAMOC has been used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a reagent in radical reactions. In

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research. It has been used to synthesize a variety of small molecules, including amino acids, peptides, and other compounds. It has also been used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a reagent in radical reactions. In addition, this compound has been used to synthesize optically active compounds and as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is not fully understood. It is believed that the molecule undergoes a series of reactions in which it is converted into a variety of different compounds, including amines, carboxylic acids, and alcohols. These compounds can then be used for a variety of purposes, including the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been reported to have some anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The primary advantage of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is its versatility. It can be used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a reagent in radical reactions. In addition, this compound can be used to synthesize optically active compounds and as a building block for the synthesis of biologically active compounds. The primary limitation of this compound is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate. These include further research into its mechanism of action, development of new synthesis methods, and evaluation of its potential as a therapeutic agent. Additionally, this compound could be used in the synthesis of new compounds with potential applications in medicine, agriculture, and industry. Finally, this compound could be used to develop new catalysts and reagents for use in organic synthesis.

Synthesis Methods

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can be synthesized by reacting N-tert-butyl-6-amino-7-oxa-4-azaspiro[2.5]octane-4-carboxylic acid with ethyl chloroformate. This reaction produces the desired compound in yields of up to 95%. The reaction is typically performed in a solution of acetonitrile and water, and the reaction can be monitored by thin-layer chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves the reaction of tert-butyl 6-(chloromethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate with ammonia.", "Starting Materials": [ "tert-butyl 6-(chloromethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate", "ammonia" ], "Reaction": [ "Add tert-butyl 6-(chloromethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate to a flask", "Add ammonia to the flask", "Heat the mixture to 80-90°C for 24 hours", "Cool the mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] }

2169126-19-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3

InChI Key

GDHRJRMEISYLRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CN

Purity

95

Origin of Product

United States

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